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Compound of Interest

Compound Name: 3-Chlorobenzaldehyde oxime

CAS No.: 34158-71-9

Cat. No.: B1353261

Get Quote

Technical Guide: 3-Chlorobenzaldehyde Oxime
Chemical Properties, Synthetic Pathways, and Applications in Drug Discovery

Executive Summary
3-Chlorobenzaldehyde oxime (CAS: 34158-71-9 [Z-isomer], 28035-79-6 [General]) acts as a

critical "meta-chloro gateway" in organic synthesis. Unlike its para-substituted counterparts, the

meta-chloro motif offers unique steric and electronic properties that are highly valued in

medicinal chemistry for modulating metabolic stability and lipophilicity without introducing

excessive bulk. This guide details its physicochemical profile, optimized synthesis protocols,

and its pivotal role as a precursor for isoxazoles, nitriles, and amides in pharmaceutical

development.

Physicochemical Profile
The compound exists primarily as a white crystalline solid. It exhibits geometric isomerism (

and
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forms), which can influence reaction kinetics, particularly in rearrangement protocols.

Property Data Notes

IUPAC Name
-[(3-

chlorophenyl)methylidene]hydr

oxylamine

Molecular Formula

C

H

ClNO

Molecular Weight 155.58 g/mol

Appearance
White to off-white crystalline

solid

Darkens upon prolonged light

exposure

Melting Point
60–65 °C (Mixture); pure

isomers vary

-isomer typically lower melting

than

Solubility

Soluble in EtOH, MeOH,

DMSO, CH

Cl

Sparingly soluble in water

Acidity (pKa) ~10.5–11.0 (Oxime OH)
Weakly acidic, deprotonates

with strong base

CAS Numbers

28035-79-6 (General), 34158-

71-9 (

)

Always verify specific isomer

requirements

Synthetic Pathways & Optimization
2.1 Mechanism of Formation
The synthesis proceeds via the nucleophilic attack of hydroxylamine on the carbonyl carbon of

3-chlorobenzaldehyde, followed by dehydration. The reaction is pH-dependent; a pH of 4–5 is
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optimal to buffer the leaving group ability of water while maintaining the nucleophilicity of

nitrogen.

2.2 Protocol A: Classical Solution-Phase Synthesis
Best for: Large-scale batch production where purity is paramount.

Reagents:

3-Chlorobenzaldehyde (1.0 eq)

Hydroxylamine hydrochloride (NH

OH[1][2]·HCl) (1.2 eq)

Sodium Carbonate (Na

CO

) (0.6 eq) or NaOH (1.2 eq)

Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

Dissolution: Dissolve 3-chlorobenzaldehyde in ethanol. Separately, dissolve NH

OH·HCl in a minimum amount of water.

Addition: Add the hydroxylamine solution to the aldehyde solution.

Basification: Slowly add the base (dissolved in water) dropwise to the stirring mixture.

Critical: Maintain temperature <30°C to prevent side reactions (Cannizzaro).

Reflux: Heat the mixture to mild reflux (70–80°C) for 1–2 hours. Monitor via TLC (30%

EtOAc/Hexane).

Work-up: Evaporate ethanol under reduced pressure. The oxime will precipitate from the

remaining aqueous layer.
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Purification: Filter the white solid, wash with ice-cold water, and recrystallize from

ethanol/water if necessary.

2.3 Protocol B: Green Mechanochemical Synthesis (Grinding)
Best for: Rapid screening and solvent-free "Green Chemistry" compliance.

Methodology: Mix 3-chlorobenzaldehyde (1 eq), NH

OH·HCl (1.2 eq), and solid NaOH (1.2 eq) in a mortar. Grind vigorously with a pestle for 10–15
minutes. The mixture will become a paste as water is released (exothermic). Allow to stand for
5 minutes, then wash with water and filter. Yields are typically >90% with high purity [1].

Reactivity & Transformations
The utility of 3-chlorobenzaldehyde oxime lies in its divergent reactivity. It serves as a

masked nitrile, a masked amide, and a 1,3-dipole precursor.

Visualization: Synthetic Divergence

3-Chlorobenzaldehyde
Oxime

3-Chlorobenzonitrile
(Dehydration)SOCl2 or

Ac2O/Heat

3-Chlorobenzamide
(Beckmann)

H+, InCl3
(Rearrangement)

3-(3-Chlorophenyl)
isoxazoles

(Cycloaddition)

NCS, Et3N
+ Alkene/Alkyne

3-Chlorobenzylamine
(Reduction)

Zn/AcOH or
H2/Pd-C

Click to download full resolution via product page

Figure 1: Divergent reaction pathways for 3-chlorobenzaldehyde oxime.

3.1 [1,3]-Dipolar Cycloaddition (The "Money" Reaction)
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This is the most valuable transformation for drug discovery. The oxime is converted in situ to a

nitrile oxide, a highly reactive 1,3-dipole that reacts with alkenes or alkynes to form isoxazolines

or isoxazoles.

Reagents:

-Chlorosuccinimide (NCS) (to form the hydroximoyl chloride) followed by Triethylamine (Et

N) (to generate the nitrile oxide).

Application: Synthesis of immunomodulators and fungicides where the 3-chlorophenyl ring

provides metabolic resistance [2].

3.2 Beckmann Rearrangement
Acid-catalyzed rearrangement converts the oxime into 3-chlorobenzamide.

Catalysts: InCl

, TfOH, or ionic liquids.

Mechanism: Protonation of the -OH group, followed by migration of the aryl group anti-

periplanar to the leaving group.

3.3 Dehydration to Nitrile
Conversion to 3-chlorobenzonitrile is achieved using dehydrating agents like SOCl

, Ac

O, or catalytic ferrous sulphate in DMF. This provides a pathway to aryl carboxylic acids (via
hydrolysis) or tetrazoles (via "Click" chemistry).

Pharmaceutical & Industrial Applications[6][7]
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Sector Application Mechanism/Role

Drug Discovery Isoxazole Scaffolds

The 3-chlorophenyl group is a

bioisostere for phenyl,

improving lipophilicity (LogP)

and blocking metabolic

oxidation at the meta-position.

Used in designing COX-2

inhibitors and

immunomodulators [3].

Agrochemicals Fungicides

Precursor for triazole

fungicides containing oxime

ether moieties.[3] The electron-

withdrawing chlorine atom

enhances binding affinity to

CYP51 enzymes in fungal

pathogens [4].

Materials Corrosion Inhibitors

Oximes can chelate transition

metals; 3-chlorobenzaldehyde

oxime derivatives have been

explored for surface protection

of copper alloys.

Safety & Handling (MSDS Summary)
Hazards:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong acids

(risk of violent exothermic reaction).
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Thermal Stability: Oximes can decompose violently at high temperatures. Do not distill the

solid residue without verifying thermal stability (DSC recommended).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

3. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing
Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

4. Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)- (76112-09-9) for sale
[vulcanchem.com]

5. Beckmann Rearrangement [organic-chemistry.org]

To cite this document: BenchChem. [3-Chlorobenzaldehyde oxime chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353261/docs#3-chlorobenzaldehyde-oxime-
chemical-properties]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.vulcanchem.com/product/vc17294400
https://www.organic-chemistry.org/namedreactions/beckmann-rearrangement.shtm
https://www.benchchem.com/product/b1353261?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Benzaldehyde_oxime
https://en.wikipedia.org/wiki/Benzaldehyde_oxime
https://pmc.ncbi.nlm.nih.gov/articles/PMC7763646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7763646/
https://www.vulcanchem.com/product/vc17294400
https://www.vulcanchem.com/product/vc17294400
https://www.organic-chemistry.org/namedreactions/beckmann-rearrangement.shtm
https://www.benchchem.com/product/b1353261/docs#3-chlorobenzaldehyde-oxime-chemical-properties
https://www.benchchem.com/product/b1353261/docs#3-chlorobenzaldehyde-oxime-chemical-properties
https://www.benchchem.com/product/b1353261/docs#3-chlorobenzaldehyde-oxime-chemical-properties
https://www.benchchem.com/product/b1353261/docs#3-chlorobenzaldehyde-oxime-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353261?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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